6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a unique structure that includes a methoxy group, a thiazole ring, and a chromenone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions.
Coupling with Chromenone: The thiazole derivative is then coupled with a chromenone precursor through a condensation reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinones and related derivatives.
Reduction Products: Reduced chromenone and thiazole derivatives.
Substitution Products: Various substituted chromenones and thiazoles.
Scientific Research Applications
6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Compared to similar compounds, 6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H15NO4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-methoxy-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C20H15NO4S/c1-23-14-5-3-12(4-6-14)17-11-26-19(21-17)16-10-13-9-15(24-2)7-8-18(13)25-20(16)22/h3-11H,1-2H3 |
InChI Key |
YNSIYHACMOGGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Origin of Product |
United States |
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